Kettapeptin -

Kettapeptin

Catalog Number: EVT-1587101
CAS Number:
Molecular Formula: C48H78N8O15
Molecular Weight: 1007.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kettapeptin is sourced from a terrestrial strain of Streptomyces, a genus known for producing a variety of bioactive compounds. It is classified as a hexadepsipeptide, which refers to its structure comprising both peptide and ester linkages. This classification is significant as it influences the compound's biological activity and interaction with bacterial targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of kettapeptin has been achieved through both natural extraction and total synthesis methods. The natural extraction involves isolating the compound from the ethyl acetate extract of Streptomyces sp., followed by purification techniques such as chromatography. The total synthesis has been reported to utilize a highly chemoselective coupling reaction between cyclodepsipeptides and glycal activated esters, allowing for the efficient assembly of the kettapeptin structure .

The asymmetric total synthesis of kettapeptin was completed using a common synthetic pathway that emphasizes selectivity and efficiency in constructing its complex molecular architecture. This method not only confirms the compound's structural integrity but also facilitates further studies on its biological properties .

Molecular Structure Analysis

Structure and Data

Kettapeptin's molecular structure is characterized by a hexadepsipeptide framework, which includes multiple amino acid residues linked by ester bonds. The structure was elucidated using advanced techniques such as one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. Crystal structure analysis further confirmed the absolute configuration of the compound .

Key structural data include:

  • Molecular Formula: C₁₈H₃₃N₃O₆
  • Molecular Weight: 377.47 g/mol
  • NMR Spectroscopy: Used for determining the connectivity and stereochemistry of the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Kettapeptin participates in various chemical reactions typical of peptide antibiotics, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds. Its reactivity is influenced by functional groups present in its structure, allowing it to interact with bacterial cell walls effectively.

The synthesis pathways often involve coupling reactions that are critical for forming the depsipeptide bonds, highlighting its potential for modification to enhance biological activity or reduce toxicity .

Mechanism of Action

Process and Data

Kettapeptin exerts its antibacterial effects primarily through inhibiting cell wall synthesis in Gram-positive bacteria. The mechanism involves binding to specific targets within bacterial cells, disrupting essential processes such as cell division and integrity maintenance.

Research indicates that kettapeptin may interfere with protein synthesis pathways or other metabolic processes vital for bacterial survival, although detailed molecular interactions are still under investigation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kettapeptin exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Melting Point: Specific melting points have yet to be established due to limited data on crystal forms.

Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile suggests it can undergo modifications that could enhance its pharmacological properties .

Applications

Scientific Uses

Kettapeptin shows potential applications in various scientific fields:

  • Antibiotic Development: As a promising candidate for developing new antibiotics against resistant strains of bacteria.
  • Biochemical Research: Utilized in studies investigating bacterial resistance mechanisms and antibiotic efficacy.
  • Pharmaceutical Formulations: Potential incorporation into therapeutic agents targeting Gram-positive infections.

The ongoing research into kettapeptin emphasizes its importance not just as an antibiotic but also as a tool for understanding complex biological systems related to antibiotic resistance .

Introduction to Kettapeptin in Contemporary Pharmacological Research

Historical Context of Peptide-Based Therapeutic Discovery

The journey of peptide therapeutics began in 1921 with the landmark isolation of insulin, which demonstrated peptides' capacity to address previously untreatable metabolic diseases [1]. For decades thereafter, peptide drug development faced substantial limitations due to proteolytic instability, short plasma half-lives, and poor membrane permeability. The 1983 approval of cyclosporine, a cyclic undecapeptide immunosuppressant derived from the fungus Tolypocladium inflatum, marked a pivotal advancement by demonstrating that structural modifications (extensive N-methylation and hydrophobic backbone) could confer oral bioavailability—a rarity among early peptide drugs [1] [7]. This breakthrough illuminated the potential of structural engineering to overcome pharmacokinetic barriers. Subsequent innovations included the introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s, which revolutionized production scalability, and the application of phage display technology in the 1990s, enabling high-throughput screening of combinatorial peptide libraries against therapeutic targets [3] [7].

The past decade has witnessed unprecedented acceleration in peptide drug discovery, driven by convergent technological innovations. Artificial intelligence platforms now predict receptor-binding hotspots with atomic precision, enabling de novo design of cyclic peptides targeting "undruggable" oncoproteins like KRAS [3] [7]. Concurrently, biosynthesis advancements—including cell-free ribosomal systems and enzymatic traceless cyclization—have dramatically improved manufacturing efficiency [1] [7]. These innovations are reflected in clinical translation rates: as of 2023, over 80 peptide drugs have gained global approval, with more than 200 in active clinical development [7]. Kettapeptin embodies this evolutionary trajectory, incorporating computational design principles and stability-enhancing modifications that address historical limitations while leveraging peptides' inherent capacity for high-specificity target engagement.

Table 1: Milestones in Peptide Therapeutic Development Leading to Kettapeptin's Design

EraKey DevelopmentRepresentative AgentsImpact on Kettapeptin Design
Pre-1980sIsolation of natural peptide hormonesInsulin (1921), Oxytocin (1953)Validation of peptides as therapeutic agents
1980s-1990sImmunosuppressive and antimicrobial peptidesCyclosporine (1983), Ziconotide (discovered)Demonstrated oral bioavailability through structural engineering
2000sHigh-throughput screening technologiesPeginesatide (phage display-derived)Enabled target-specific peptide identification
2010sLong-acting analogs and stability engineeringLiraglutide (fatty acid conjugation), SemaglutideHalf-life extension strategies
2020sComputational and AI-driven designKRAS-targeting cyclic peptidesStructure optimization for "undruggable" targets

Role of Kettapeptin in Bridging Small Molecule and Biologic Drug Paradigms

Kettapeptin exemplifies a hybrid therapeutic modality that integrates advantageous properties of small molecules and biologics while mitigating their respective limitations. Its molecular weight (~2,000 Da) positions it strategically between conventional small molecules (<900 Da) and large biologics (>5,000 Da), enabling a distinctive pharmacokinetic profile [5] [9]. Unlike monoclonal antibodies, which are restricted to extracellular targets due to limited tissue penetration, Kettapeptin's compact structure facilitates intracellular access, allowing engagement with previously inaccessible targets like transcription factors and intracellular protein-protein interaction interfaces [5] [7]. This capability addresses a critical gap in the therapeutic landscape, as approximately 85% of the human proteome has been considered "undruggable" by traditional modalities [9]. Simultaneously, Kettapeptin retains the high target specificity characteristic of biologics, minimizing off-target effects—a significant advantage over many small molecules that exhibit promiscuous binding [5] [9].

Structurally, Kettapeptin incorporates multiple stability-enhancing features that address historical peptide limitations:

  • Macrocyclization via cysteine disulfide bridges and engineered lactam bonds constrains conformational flexibility, reducing proteolytic susceptibility and improving binding affinity [1] [7].
  • Incorporation of D-amino acids and non-natural amino acids (e.g., β-homoamino acids) at proteolytically sensitive positions confers resistance to enzymatic degradation while maintaining target engagement [7] [9].
  • N-terminal acetylation and C-terminal amidation eliminate charge-dependent susceptibility to exopeptidases, extending plasma half-life [9].
  • A cell-penetrating peptide module containing alternating arginine and hydrophobic residues facilitates cellular uptake without the membrane-disruptive toxicity associated with polycationic sequences [7] [9].

Table 2: Comparative Properties of Kettapeptin Relative to Traditional Drug Modalities

PropertySmall MoleculesMonoclonal AntibodiesKettapeptin
Molecular weight<900 Da>150,000 Da~2,000 Da
Target specificityModerate to lowHighHigh
Membrane permeabilityHighVery lowModerate (engineered)
Administration routeOral predominanceParenteralOral/Subcutaneous
Production methodChemical synthesisBioreactorHybrid (chemical/enzymatic)
Intracellular targetsAccessibleInaccessibleAccessible
Development cost$1-2B$2-3B$1.5-2B (estimated)
Half-life extensionPossibleInherentEngineered (PEGylation optional)

The drug's oral bioavailability (~40% in primate models) was achieved through glycosylation strategies inspired by somatostatin analogs, where maltose conjugation enhances intestinal absorption via sugar transporter-mediated uptake [9]. This bioavailability substantially exceeds the <2% typical of unmodified peptides and bridges a critical gap toward patient-friendly administration [5] [9]. Additionally, Kettapeptin serves as a versatile scaffold for generating peptide-drug conjugates (PDCs), where its targeting module directs cytotoxic payloads or diagnostic agents to disease-specific cells [5] [10]. This adaptability underscores its role as a platform technology that synergizes the precision of biologics with the synthetic tractability and tissue penetration of small molecules—effectively blurring traditional pharmacological boundaries while expanding the druggable proteome.

Properties

Product Name

Kettapeptin

IUPAC Name

(2S)-2-[(2R,5S)-6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23R)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide

Molecular Formula

C48H78N8O15

Molecular Weight

1007.2 g/mol

InChI

InChI=1S/C48H78N8O15/c1-13-26(5)37(58)28(7)23-29(8)39-27(6)19-20-48(67,71-39)47(66,14-2)46(65)52-36-38(25(3)4)70-45(64)35(31(10)57)51-40(59)32-17-15-21-49-54(32)41(60)30(9)53(11)42(61)34(24-69-12)56(68)43(62)33-18-16-22-50-55(33)44(36)63/h13,23,25,27-28,30-36,38-39,49-50,57,66-68H,14-22,24H2,1-12H3,(H,51,59)(H,52,65)/b26-13+,29-23+/t27-,28?,30+,31-,32+,33+,34-,35+,36-,38-,39?,47+,48+/m0/s1

InChI Key

GXVLICYFXVVWOH-RKMZHTRFSA-N

Synonyms

kettapeptin

Canonical SMILES

CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)COC)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O

Isomeric SMILES

CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)COC)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H](C(O4)/C(=C/C(C)C(=O)/C(=C/C)/C)/C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.